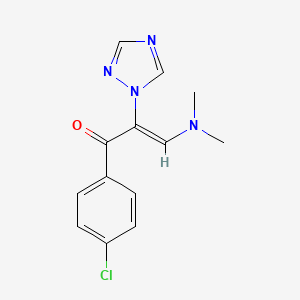

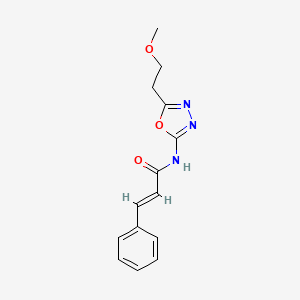

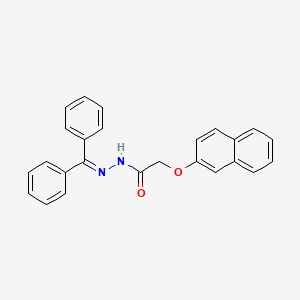

1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, commonly referred to as 4-chloro-N,N-dimethyltriazol-1-yl-2-propen-1-one, is an organic compound with a wide range of applications in the scientific and research community. It is a white crystalline solid with a molecular formula of C9H9ClN4O, a molecular weight of 214.63 g/mol, and a melting point of 125-126°C. 4-chloro-N,N-dimethyltriazol-1-yl-2-propen-1-one is used in a variety of laboratory experiments and scientific research applications, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Antifungal Activity

The compound exhibits antifungal properties, making it relevant for combating fungal infections. Researchers have investigated its efficacy against various fungal strains, including those causing skin infections, nail diseases, and systemic mycoses. Further studies are needed to optimize its use as a potential antifungal agent .

Anticancer Potential

Studies suggest that this compound may have anticancer effects. It could inhibit specific cancer cell lines by interfering with cell proliferation, inducing apoptosis, or disrupting cell cycle progression. Researchers are exploring its potential as an adjunct therapy or chemopreventive agent .

Antibacterial Properties

“(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one” has demonstrated antibacterial activity against certain bacterial strains. It could be valuable in developing new antibiotics or as an alternative treatment for bacterial infections .

Inhibition of Enzymes

The compound interacts with specific enzymes, affecting their activity. Researchers have investigated its inhibitory effects on enzymes involved in various metabolic pathways. Understanding these interactions could lead to novel drug development strategies .

Potential as an Antiviral Agent

Preliminary studies indicate that this compound might inhibit viral replication. Its antiviral activity has been explored against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further research is necessary to validate its efficacy and safety .

Neuroprotective Effects

Researchers have investigated the compound’s impact on neuronal health. It shows promise as a neuroprotective agent, potentially mitigating neurodegenerative conditions. Its mechanism of action involves modulating oxidative stress and inflammation in neural tissues .

Anti-Inflammatory Properties

“(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one” exhibits anti-inflammatory effects. It could be relevant in managing inflammatory disorders, such as rheumatoid arthritis or inflammatory bowel diseases .

Applications in Material Science

Beyond its biological applications, this compound has potential in material science. Researchers have explored its use in designing functional materials, such as sensors, catalysts, or polymers. Its unique structure contributes to its versatility in material engineering .

properties

IUPAC Name |

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O/c1-17(2)7-12(18-9-15-8-16-18)13(19)10-3-5-11(14)6-4-10/h3-9H,1-2H3/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOIGJVXFZREOV-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate](/img/structure/B2561293.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)

![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)

![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)

![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)